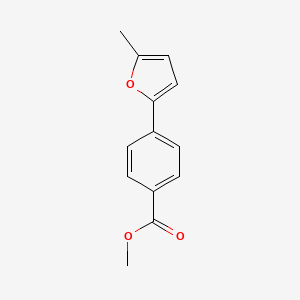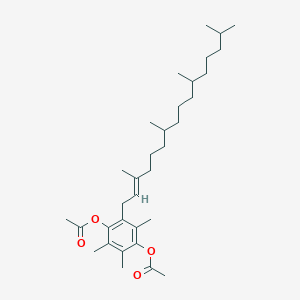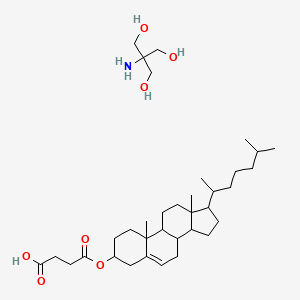
1-Bromo-2-(2,2,3,3-tetrafluoropropoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2-(2,2,3,3-tetrafluoropropoxy)benzene is an organic compound with the molecular formula C9H7BrF4O It is a derivative of benzene, where a bromine atom and a tetrafluoropropoxy group are substituted at the 1 and 2 positions, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Bromo-2-(2,2,3,3-tetrafluoropropoxy)benzene can be synthesized through a multi-step process. One common method involves the reaction of 1-bromo-2-nitrobenzene with 2,2,3,3-tetrafluoropropanol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, leading to the formation of the desired product after purification .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate advanced purification techniques such as distillation and crystallization to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-2-(2,2,3,3-tetrafluoropropoxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding the corresponding hydrocarbon.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products:
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of the corresponding hydrocarbon.
Aplicaciones Científicas De Investigación
1-Bromo-2-(2,2,3,3-tetrafluoropropoxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe in studying enzyme-substrate interactions.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds with fluorinated moieties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mecanismo De Acción
The mechanism by which 1-Bromo-2-(2,2,3,3-tetrafluoropropoxy)benzene exerts its effects depends on the specific chemical reactions it undergoes. For instance, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. The tetrafluoropropoxy group can influence the reactivity and stability of the compound through electronic and steric effects .
Comparación Con Compuestos Similares
- 1-Bromo-3-(2,2,3,3-tetrafluoropropoxy)benzene
- 1-Bromo-4-(2,2,3,3-tetrafluoropropoxy)benzene
- 2-Bromo-3,3,3-trifluoro-1-propene
Comparison: 1-Bromo-2-(2,2,3,3-tetrafluoropropoxy)benzene is unique due to the specific positioning of the bromine and tetrafluoropropoxy groups on the benzene ring. This positioning can significantly influence its chemical reactivity and physical properties compared to its isomers and other fluorinated benzene derivatives .
Propiedades
Número CAS |
958454-23-4 |
|---|---|
Fórmula molecular |
C9H7BrF4O |
Peso molecular |
287.05 g/mol |
Nombre IUPAC |
1-bromo-2-(2,2,3,3-tetrafluoropropoxy)benzene |
InChI |
InChI=1S/C9H7BrF4O/c10-6-3-1-2-4-7(6)15-5-9(13,14)8(11)12/h1-4,8H,5H2 |
Clave InChI |
JZPCHTXIEXOIKR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)OCC(C(F)F)(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[6,9-Difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B12080725.png)
![4,7-Bis(5-bromothiophen-2-yl)-2lambda4delta2-benzo[1,2-c;4,5-c']bis[1,2,5]thiadiazol](/img/structure/B12080728.png)


![7-[3-[[2-hydroxy-3-[(2-methyl-1H-indol-4-yl)oxy]propyl]amino]butyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione](/img/structure/B12080741.png)








